

# Application Notes and Protocols: Allantoin Calcium Pantothenate in 3D Skin Models

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## Compound of Interest

Compound Name: *Allantoin calcium pantothenate*

Cat. No.: *B605318*

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## Introduction

**Allantoin calcium pantothenate** is a molecular complex combining the well-established skin-soothing and regenerative properties of allantoin with the moisturizing and wound-healing benefits of calcium pantothenate (a salt of Vitamin B5).[1][2] Allantoin is known to promote cell proliferation and regeneration, making it beneficial for wound healing.[3][4] It also possesses anti-inflammatory properties, modulating pro-inflammatory cytokines.[3][5] Calcium pantothenate is crucial for epithelialization and has demonstrated positive effects on wound healing in 3D skin models.[6][7][8]

Three-dimensional (3D) skin models, which mimic the architecture and cellular interactions of human skin, provide a physiologically relevant platform for evaluating the efficacy and mechanism of action of dermatological ingredients.[9][10] These models are increasingly used as alternatives to animal testing for screening active compounds for various applications, including wound healing, anti-aging, and anti-inflammatory effects.[11][12] This document provides detailed application notes and protocols for assessing the effects of **Allantoin Calcium Pantothenate** in 3D skin models.

## Potential Applications and Claims Support

Based on the known functions of its components, **Allantoin Calcium Pantothenate** can be investigated in 3D skin models to support the following claims:

- Enhanced Wound Healing and Tissue Regeneration: Accelerates wound closure and re-epithelialization.
- Anti-Inflammatory and Soothing Effects: Reduces the expression of pro-inflammatory mediators.
- Skin Barrier Function Improvement: Enhances the expression of key barrier proteins.
- Increased Hydration: Improves the water content of the skin model's extracellular matrix.

## Experimental Protocols

### General Culture and Treatment of 3D Full-Thickness Skin Models

This protocol outlines the basic steps for culturing and treating commercially available or in-house developed 3D full-thickness skin models.

#### Materials:

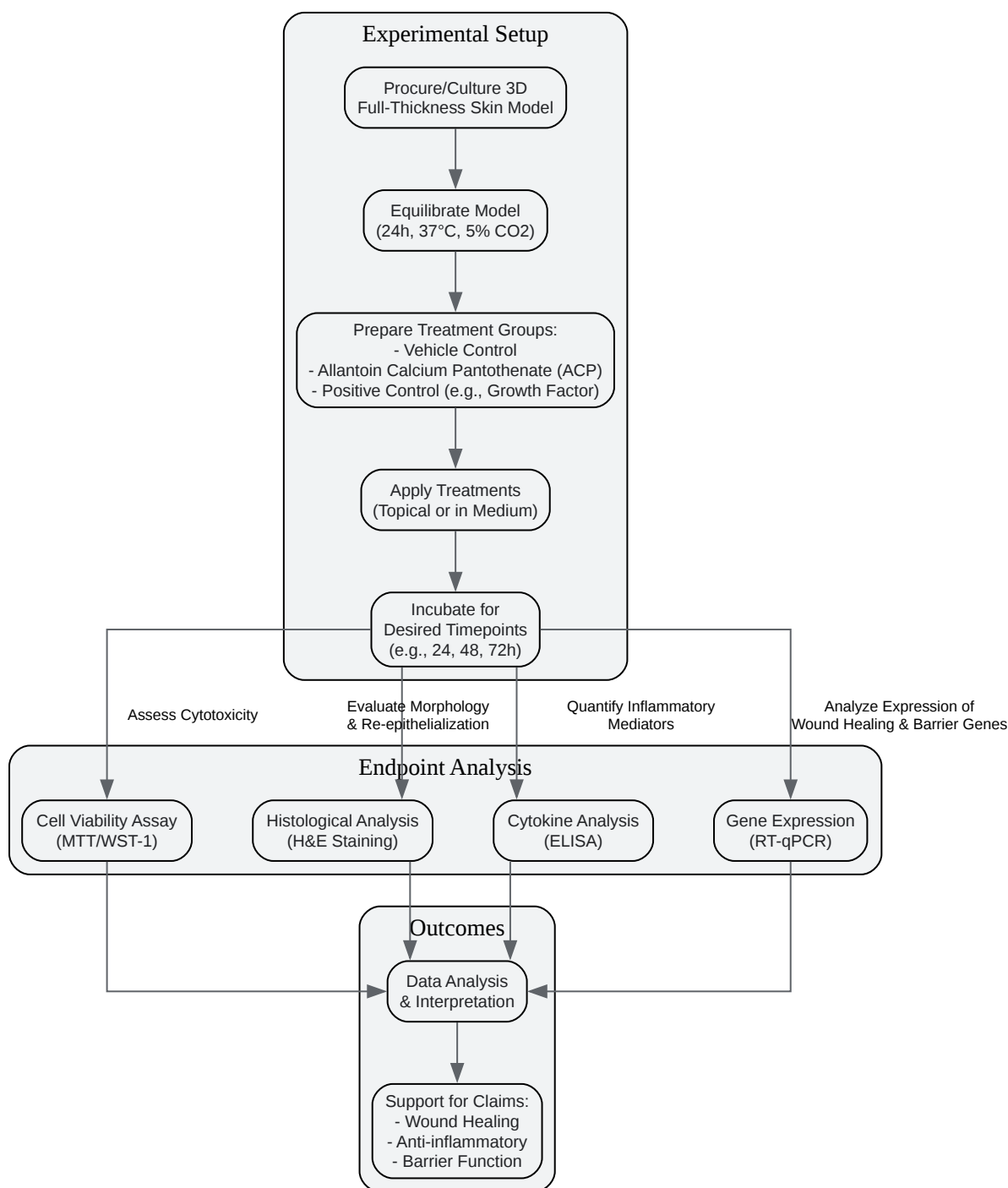
- 3D Full-Thickness Skin Models (e.g., EpiDermFT™, Phenion® Full-Thickness Skin Model)
- Assay Medium (provided by the 3D skin model manufacturer or DMEM-based)
- **Allantoin Calcium Pantothenate** (ACP) stock solution (sterile, appropriate vehicle)
- Phosphate-Buffered Saline (PBS), sterile
- 6-well or 12-well culture plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Upon receipt, carefully unpack the 3D skin models and place them in 6-well plates containing pre-warmed assay medium.
- Equilibrate the models in a humidified incubator for at least 24 hours.

- Prepare different concentrations of ACP in the assay medium. A vehicle control (medium with the same concentration of the solvent used for ACP) should also be prepared.
- After equilibration, replace the medium with the prepared ACP concentrations and vehicle control.
- For topical application, apply a defined volume of the test substance directly onto the stratum corneum.
- Incubate for the desired experimental period (e.g., 24, 48, 72 hours). The medium should be changed every 24-48 hours.
- At the end of the incubation period, the skin models can be harvested for various analyses.

Experimental Workflow for Evaluating **Allantoin Calcium Pantothenate** in 3D Skin Models



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Caption: Workflow for assessing **Allantoin Calcium Pantothenate** in 3D skin models.

## Wound Healing Assay

This protocol assesses the ability of ACP to promote wound healing in a 3D skin model. A wound can be created using a biopsy punch or a laser.

Materials:

- Cultured and treated 3D skin models
- Biopsy punch (2-4 mm diameter)
- Sterile PBS
- Formalin (10%)
- Paraffin
- Hematoxylin and Eosin (H&E) stain
- Microscope

Procedure:

- After equilibration, create a full-thickness wound in the center of each skin model using a sterile biopsy punch.
- Wash the models with PBS to remove the excised tissue.
- Treat the wounded models with ACP as described in the general protocol.
- At different time points (e.g., 24, 48, 72, 96 hours), harvest the models.
- Fix the tissues in 10% formalin, embed in paraffin, and section.
- Stain the sections with H&E to visualize the tissue morphology and wound closure.
- Measure the width of the wound gap and the extent of re-epithelialization under a microscope.

## Cell Viability Assay (MTT Assay)

This assay determines the cytotoxicity of ACP on the 3D skin models.

Materials:

- Cultured and treated 3D skin models
- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Isopropanol or DMSO
- Plate reader

Procedure:

- At the end of the treatment period, transfer the skin models to a new plate with fresh medium.
- Add MTT solution to the medium and incubate for 3 hours.
- After incubation, remove the medium and extract the formazan product by submerging the tissue in isopropanol or DMSO and shaking for 2 hours.
- Transfer the colored solution to a 96-well plate and measure the absorbance at 570 nm.
- Calculate cell viability as a percentage of the vehicle control.

## Cytokine Analysis (ELISA)

This protocol measures the secretion of pro-inflammatory cytokines (e.g., IL-1 $\alpha$ , IL-6, IL-8, TNF- $\alpha$ ) into the culture medium.

Materials:

- Culture medium collected from treated 3D skin models
- ELISA kits for the cytokines of interest

- Plate reader

#### Procedure:

- Collect the culture medium at the end of the treatment period and store it at -80°C until analysis.
- Perform the ELISA according to the manufacturer's instructions for each specific cytokine.
- Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.

## Gene Expression Analysis (RT-qPCR)

This protocol quantifies the expression of genes involved in wound healing, inflammation, and skin barrier function.

#### Materials:

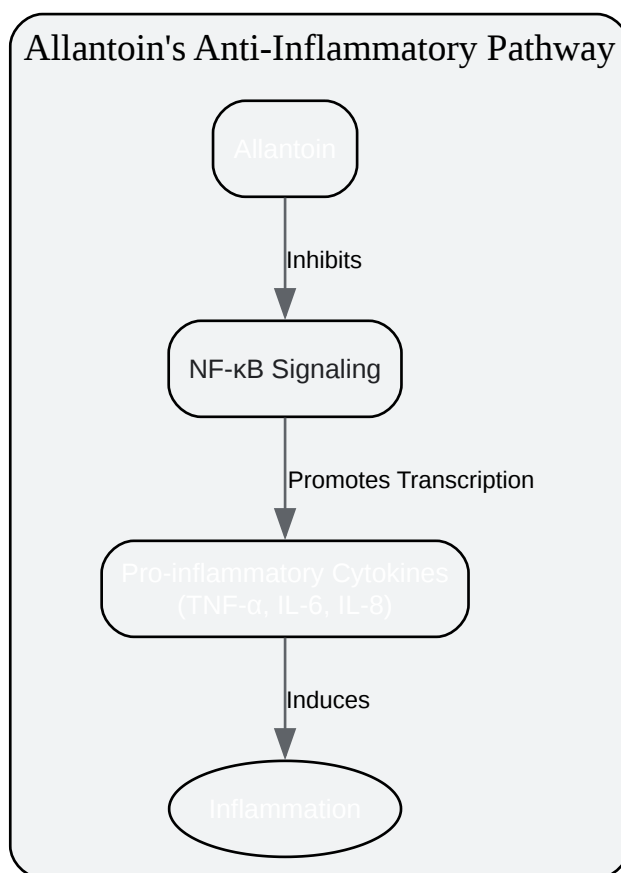
- Cultured and treated 3D skin models
- RNA extraction kit
- Reverse transcription kit
- qPCR master mix
- Primers for target genes (e.g., KRT10, LOR, FLG, COL1A1, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH, ACTB)
- qPCR instrument

#### Procedure:

- Harvest the 3D skin models and extract total RNA using a suitable kit.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.

- Perform qPCR using the synthesized cDNA, primers for the target genes, and a qPCR master mix.
- Analyze the results using the  $\Delta\Delta C_t$  method to determine the relative gene expression, normalized to the housekeeping gene and compared to the vehicle control.

### Signaling Pathway for Allantoin's Anti-Inflammatory Action



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Caption: Allantoin's inhibition of the NF-κB signaling pathway.

## Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison between treatment groups.



Table 1: Effect of **Allantoin Calcium Pantothenate** on Cell Viability

Treatment Group	Concentration	Absorbance (570 nm) $\pm$ SD	Cell Viability (%)
Vehicle Control	-	[Value]	100
ACP	[Conc. 1]	[Value]	[Value]
ACP	[Conc. 2]	[Value]	[Value]
ACP	[Conc. 3]	[Value]	[Value]

Table 2: Effect of **Allantoin Calcium Pantothenate** on Wound Closure

Treatment Group	Time Point	Wound Width ( $\mu$ m) $\pm$ SD	Re-epithelialization (%)
Vehicle Control	24h	[Value]	[Value]
ACP	24h	[Value]	[Value]
Vehicle Control	48h	[Value]	[Value]
ACP	48h	[Value]	[Value]
Vehicle Control	72h	[Value]	[Value]
ACP	72h	[Value]	[Value]

Table 3: Effect of **Allantoin Calcium Pantothenate** on Cytokine Secretion

Treatment Group	IL-1 $\alpha$ (pg/mL) $\pm$ SD	IL-6 (pg/mL) $\pm$ SD	IL-8 (pg/mL) $\pm$ SD
Untreated Control	[Value]	[Value]	[Value]
Vehicle Control + Inducer	[Value]	[Value]	[Value]
ACP + Inducer	[Value]	[Value]	[Value]

An inflammatory inducer (e.g., UV radiation, LPS) may be used to stimulate cytokine production.

Table 4: Effect of **Allantoin Calcium Pantothenate** on Gene Expression

Treatment Group	Target Gene	Fold Change vs. Vehicle Control $\pm$ SD
ACP	KRT10	[Value]
ACP	LOR	[Value]
ACP	FLG	[Value]
ACP	COL1A1	[Value]
ACP	IL-6	[Value]

## Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the effects of **Allantoin Calcium Pantothenate** in 3D skin models. By utilizing these methodologies, researchers can generate robust data to substantiate claims related to wound healing, anti-inflammatory activity, and skin barrier enhancement, thereby supporting the development of innovative and effective dermatological products.

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